molecular formula C10H10N2O2S2 B5565393 N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE CAS No. 301683-41-0

N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B5565393
CAS No.: 301683-41-0
M. Wt: 254.3 g/mol
InChI Key: PWWYYMTYFYWPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a heterocyclic compound that combines the structural features of pyridine and thiophene. Pyridine is a nitrogen-containing heterocycle known for its significant clinical diversity and is widely used in medicinal chemistry . Thiophene, on the other hand, is a sulfur-containing heterocycle with various therapeutic applications . The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves the coupling of a pyridine derivative with a thiophene sulfonamide. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using a palladium catalyst and a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine and thiophene derivatives.

Scientific Research Applications

N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine and thiophene rings may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is unique due to its combination of pyridine and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWYYMTYFYWPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258002
Record name N-(3-Pyridinylmethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301683-41-0
Record name N-(3-Pyridinylmethyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301683-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Pyridinylmethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.